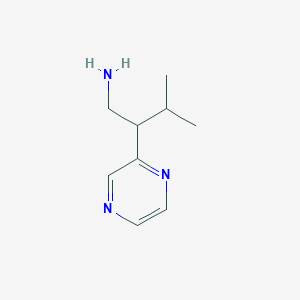

3-Methyl-2-(pyrazin-2-yl)butan-1-amine

Descripción

Propiedades

Número CAS |

1499487-49-8 |

|---|---|

Fórmula molecular |

C9H15N3 |

Peso molecular |

165.24 g/mol |

Nombre IUPAC |

3-methyl-2-pyrazin-2-ylbutan-1-amine |

InChI |

InChI=1S/C9H15N3/c1-7(2)8(5-10)9-6-11-3-4-12-9/h3-4,6-8H,5,10H2,1-2H3 |

Clave InChI |

AQKAEGTZXVFCQM-UHFFFAOYSA-N |

SMILES |

CC(C)C(CN)C1=NC=CN=C1 |

SMILES canónico |

CC(C)C(CN)C1=NC=CN=C1 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

3-Methyl-2-(pyrazin-2-yl)butan-1-amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its pyrazine ring structure allows for various chemical modifications, facilitating the development of novel compounds with enhanced properties .

Synthetic Routes

The compound can be synthesized through several methods, including:

- Condensation Reactions: Combining pyrazin-2-amine with appropriate aldehydes or ketones.

- Reductive Amination: Utilizing reducing agents to convert imines into amines, enhancing yield and purity.

These synthetic routes are vital for producing derivatives that may have specific applications in pharmaceuticals or material science.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that 3-Methyl-2-(pyrazin-2-yl)butan-1-amine exhibits potential as an antimicrobial agent. Its structural similarity to known antimicrobial compounds like pyrazinamide suggests that it may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, making it a candidate for anti-tubercular drug development .

Case Study: Antiproliferative Activity

A study evaluating various pyrazine derivatives found that certain compounds analogous to 3-Methyl-2-(pyrazin-2-yl)butan-1-amine displayed significant antiproliferative activity against cancer cell lines (A549, MCF-7, and HeLa). The most promising derivative exhibited IC50 values of approximately 1 µM, indicating its potential as a lead compound for further drug development .

Industrial Applications

Material Science

In the field of material science, 3-Methyl-2-(pyrazin-2-yl)butan-1-amine is utilized in synthesizing materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it suitable for developing advanced materials used in electronics and photonics.

Pharmaceutical Development

The compound's versatility allows it to be employed in pharmaceutical research, particularly in developing new drugs targeting various diseases. Its derivatives are explored for their therapeutic potential, including anti-inflammatory and analgesic effects .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Building block for heterocyclic compounds | Essential for synthesizing complex molecules |

| Biology | Potential anti-tubercular agent | Inhibits mycolic acid synthesis in M. tuberculosis |

| Medicine | Antimicrobial and anticancer properties | Significant activity against cancer cell lines |

| Industry | Material synthesis | Used in electronics and photonics |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in the heterocyclic moiety or substituents on the amine backbone. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Heterocycle Influence : Pyrazine’s dual nitrogen atoms enhance polarity and hydrogen-bonding capacity compared to pyridine or pyrazole. This may affect solubility and receptor binding in biological systems.

- Collision Cross-Section (CCS) : Pyrazole and pyrazine analogs share similar CCS values (~139 Ų), suggesting comparable gas-phase ion mobility .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3-methyl-2-(pyrazin-2-yl)butan-1-amine typically involves the construction of the butan-1-amine backbone substituted at the 2-position with a pyrazin-2-yl group and at the 3-position with a methyl group. The key challenge is the selective formation of the C–N bond linking the pyrazine moiety and the primary amine, while maintaining the stereochemical integrity of the butan-1-amine chain.

Preparation via Nucleophilic Substitution on Pyrazine Derivatives

One common approach is nucleophilic substitution on halogenated pyrazine derivatives with an appropriate amine precursor. This method involves:

- Starting with 2-halopyrazine (e.g., 2-chloropyrazine),

- Reacting with 3-methyl-2-butanamine or its protected form under basic or catalytic conditions,

- Employing nucleophilic substitution to attach the pyrazine ring at the 2-position of the butan-1-amine.

This approach benefits from the relatively high reactivity of halopyrazines towards nucleophiles and allows for moderate to high yields under optimized conditions.

Catalytic Methods for Primary Amine Functionalization

Recent advances in heterogeneous catalysis have introduced protocols for the preparation of primary amine-containing compounds on polymer supports, which can be adapted for synthesizing 3-methyl-2-(pyrazin-2-yl)butan-1-amine analogs. For example:

- Polystyrene-supported primary amines can be synthesized via nucleophilic substitution reactions using sodium hydride and potassium iodide as promoters,

- Protected amino acid derivatives can be coupled with aminomethylated polystyrene under peptide synthesis conditions,

- Blocking of free amines is achieved through amide formation or alkylation to improve catalyst loading and selectivity.

These methods provide recyclable catalysts and enhance reaction efficiency, which could be adapted for the preparation of pyrazinyl-substituted amines.

Multicomponent Reactions Involving Heteroaryl Amines

Multicomponent reactions (MCRs) have emerged as powerful tools for constructing complex heterocyclic amines. Although direct literature on 3-methyl-2-(pyrazin-2-yl)butan-1-amine MCRs is limited, analogous reactions provide insight:

- Aromatic and heteroaromatic amines can be reacted with 1,3-dicarbonyl compounds and α-bromoacetaldehyde acetals under Lewis acid catalysis (e.g., AlCl3),

- This [1 + 2 + 2] annulation strategy forms N-(hetero)aryl-substituted pyrroles, demonstrating the feasibility of constructing heteroaryl-amine bonds,

- Optimization studies show that AlCl3 in 1,4-dioxane at 80 °C for 6 hours yields up to 80% product, with catalyst loading and reaction time being critical parameters.

While this method focuses on pyrrole formation, the principles of heteroaryl amine coupling and catalyst optimization are applicable to the synthesis of pyrazinyl-substituted amines.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution on 2-halopyrazine | 2-chloropyrazine, 3-methyl-2-butanamine, base, solvent | Direct C–N bond formation, moderate to high yield | Requires halopyrazine precursor, potential side reactions |

| Polymer-supported amine catalysis | Polystyrene resin, Boc-protected amino acids, NaH, KI | Recyclable catalyst, high loading | Complex catalyst preparation |

| Multicomponent reaction (MCR) | (Hetero)arylamines, 1,3-dicarbonyls, α-bromoacetaldehyde acetal, AlCl3 | Versatile, high molecular diversity | Specific to pyrrole formation, may need adaptation |

| Isomerization + functional group transformation | Acid/base catalyst, temperature control, reductive amination | High purity intermediates | Multi-step, requires careful control |

Research Findings and Optimization Notes

- Catalyst Selection: Lewis acids such as AlCl3 have proven highly effective in heteroaryl amine synthesis reactions, providing yields up to 80% under optimized conditions.

- Reaction Conditions: Temperature and solvent choice critically influence yield; 1,4-dioxane at 80 °C is optimal for related heteroaryl amine coupling reactions.

- Catalyst Loading: Reducing catalyst loading from 10 mol% to 5 mol% decreases yield, indicating the need for sufficient catalyst concentration for efficient reaction progress.

- Scalability: Gram-scale synthesis maintains high yields, demonstrating practical applicability.

- Polymer-Supported Catalysts: Provide a sustainable approach with catalyst loadings ranging from 0.34 to 0.6 mmol/g, enabling heterogeneous catalysis and easier separation.

Q & A

Q. Methodological Focus

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (heating rate: 10°C/min under N).

- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting, glass transitions).

- HPLC-MS : Monitor degradation products under accelerated aging (40°C/75% RH for 4 weeks) .

How do solute-solvent interactions of this amine influence its volumetric and acoustic properties in polar solvents?

Advanced Research Focus

In polar solvents (e.g., DMF, DMA), strong H-bonding and dipole-dipole interactions reduce free volume, increasing density () and speed of sound (). Key findings from analogous systems:

- Negative excess viscosities () at 298.15 K indicate disrupted solvent structure upon mixing .

- Refractive index deviations correlate with electronic polarization effects.

- Data interpretation requires combining McMillan-Mayer theory with Kirkwood-Buff integrals .

What safety protocols are critical when handling 3-Methyl-2-(pyrazin-2-yl)butan-1-amine in laboratory settings?

Q. Methodological Focus

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation.

- Spill management : Neutralize with dilute acetic acid, then adsorb with vermiculite.

- Waste disposal : Collect in halogen-free containers for incineration .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.